molecular formula C24H23N3O5 B14916626 1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)piperidine-4-carboxylic acid

1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)piperidine-4-carboxylic acid

Cat. No.: B14916626
M. Wt: 433.5 g/mol
InChI Key: JVDOOVJRXPWUCO-FQEVSTJZSA-N
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Description

(S)-1-(3-(1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoyl)piperidine-4-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes an imidazoisoquinoline core, a benzoyl group, and a piperidine carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-(1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. The key steps may include:

    Formation of the imidazoisoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoyl group: This step may involve Friedel-Crafts acylation or other acylation methods.

    Attachment of the piperidine carboxylic acid moiety: This can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazoisoquinoline core or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible sites within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may act as a ligand or catalyst in various organic reactions.

Biology

    Drug Development:

    Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.

Medicine

    Therapeutic Agents: Potential use as an active pharmaceutical ingredient (API) in treating specific diseases.

    Diagnostic Tools: May be used in the development of diagnostic assays or imaging agents.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-(1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoyl)piperidine-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Imidazoisoquinoline derivatives: Compounds with similar core structures but different substituents.

    Benzoyl piperidine derivatives: Compounds with variations in the piperidine or benzoyl groups.

Uniqueness

The uniqueness of (S)-1-(3-(1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoyl)piperidine-4-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

1-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]benzoyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C24H23N3O5/c28-21(25-10-8-15(9-11-25)23(30)31)17-6-3-7-19(12-17)27-22(29)20-13-16-4-1-2-5-18(16)14-26(20)24(27)32/h1-7,12,15,20H,8-11,13-14H2,(H,30,31)/t20-/m0/s1

InChI Key

JVDOOVJRXPWUCO-FQEVSTJZSA-N

Isomeric SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC(=CC=C2)N3C(=O)[C@@H]4CC5=CC=CC=C5CN4C3=O

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC(=CC=C2)N3C(=O)C4CC5=CC=CC=C5CN4C3=O

Origin of Product

United States

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